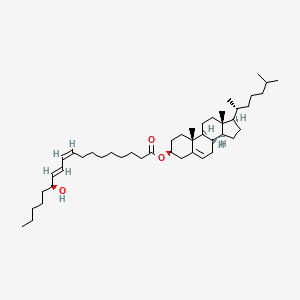

13(S)-HODE cholesteryl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’ester cholestérylique de l’acide 13(S)-hydroxy-9Z,11E-octadecadiénoïque, communément appelé ester cholestérylique de 13(S)-HODE, est un composé lipidique formé par l’estérification du 13(S)-HODE avec le cholestérol. Ce composé appartient à la famille des esters cholestéryliques, qui jouent un rôle crucial dans le métabolisme lipidique et sont impliqués dans divers processus physiologiques et pathologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’ester cholestérylique de 13(S)-HODE implique généralement l’estérification du 13(S)-HODE avec le cholestérol. Cette réaction peut être catalysée par des enzymes telles que la lécithine-cholestérol acyltransférase (LCAT) ou l’acyl-CoA : cholestérol acyltransférase (ACAT). Les conditions réactionnelles comprennent souvent la présence d’un solvant approprié et d’un catalyseur pour faciliter le processus d’estérification .

Méthodes de production industrielle

La production industrielle d’esters cholestéryliques, y compris l’ester cholestérylique de 13(S)-HODE, implique des procédés d’estérification à grande échelle. Ces procédés sont optimisés pour un rendement et une pureté élevés, utilisant souvent des techniques avancées telles que la lipidomique à haut débit et la chromatographie en phase liquide-spectrométrie de masse (LC-MS) pour la surveillance et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

L’ester cholestérylique de 13(S)-HODE subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l’ajout d’oxygène au composé, conduisant à la formation de dérivés oxydés.

Transestérification : Cette réaction implique l’échange du groupe ester avec un autre alcool, facilitée par des enzymes ou des catalyseurs chimiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de l’ester cholestérylique de 13(S)-HODE comprennent :

Agents oxydants : Tels que le peroxyde d’hydrogène ou l’oxygène moléculaire.

Agents hydrolysants : Tels que l’eau et les enzymes comme la cholestérol estérase.

Catalyseurs : Tels que les acides, les bases ou les enzymes comme la LCAT et l’ACAT.

Principaux produits formés

Les principaux produits formés à partir des réactions de l’ester cholestérylique de 13(S)-HODE comprennent des dérivés oxydés, du cholestérol libre et du 13(S)-HODE .

Applications de recherche scientifique

L’ester cholestérylique de 13(S)-HODE a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le métabolisme lipidique et les réactions d’estérification.

Biologie : Investigated pour son rôle dans la signalisation cellulaire et la dynamique membranaire.

Médecine : Étudié pour son implication potentielle dans l’athérosclérose et d’autres maladies cardiovasculaires.

Industrie : Utilisé dans le développement de formulations à base de lipides et de systèmes d’administration de médicaments.

Applications De Recherche Scientifique

13(S)-HODE cholesteryl ester has several scientific research applications, including:

Chemistry: Used as a model compound to study lipid metabolism and esterification reactions.

Biology: Investigated for its role in cellular signaling and membrane dynamics.

Medicine: Studied for its potential involvement in atherosclerosis and other cardiovascular diseases.

Industry: Utilized in the development of lipid-based formulations and drug delivery systems.

Mécanisme D'action

Le mécanisme d’action de l’ester cholestérylique de 13(S)-HODE implique son interaction avec les membranes cellulaires et les protéines de transport lipidique. Il est transporté par des lipoprotéines telles que les lipoprotéines de haute densité (HDL) et les lipoprotéines de basse densité (LDL). Le composé peut être hydrolysé par la cholestérol estérase, libérant du cholestérol libre et du 13(S)-HODE, qui peuvent ensuite participer à divers processus cellulaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Oléate de cholestéryle : Un autre ester cholestérylique formé par l’estérification de l’acide oléique avec le cholestérol.

Linoléate de cholestéryle : Formé par l’estérification de l’acide linoléique avec le cholestérol.

Arachidonate de cholestéryle : Formé par l’estérification de l’acide arachidonique avec le cholestérol.

Unicité

L’ester cholestérylique de 13(S)-HODE est unique en raison de son composant acide gras spécifique, le 13(S)-HODE, qui est un dérivé hydroxylé de l’acide linoléique. Ce groupe hydroxyle confère des propriétés biochimiques distinctes et des activités biologiques potentielles, le différenciant des autres esters cholestéryliques .

Activité Biologique

13(S)-HODE cholesteryl ester is a significant compound derived from the enzymatic oxidation of linoleic acid, specifically through the action of lipoxygenases. It plays a crucial role in lipid metabolism and has been implicated in various biological processes, particularly in cardiovascular health and disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

This compound interacts with several biological pathways, primarily through its influence on cholesterol metabolism and inflammatory responses.

Cholesteryl Ester Transfer Protein (CETP) Interaction

- Role : CETP facilitates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs).

- Impact : The activity of CETP is crucial for reverse cholesterol transport (RCT), affecting plasma lipoprotein-cholesterol concentrations. Genetic variations in CETP are linked to altered risks for atherosclerotic cardiovascular disease (ASCVD) .

Lipid Metabolism and Gene Expression

Recent studies have demonstrated that 13(S)-HODE influences lipid metabolism by modulating gene expression associated with lipid accumulation and hepatic steatosis. For instance, in mouse models, treatment with 13-HODE resulted in upregulation of genes related to lipid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1) .

Biological Effects

The biological effects of this compound can be categorized into protective and detrimental roles depending on the context of its production and concentration.

Protective Roles

- Early Atherosclerosis : In early stages, 13(S)-HODE generated by macrophages enhances lipid uptake and promotes reverse cholesterol transport via activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activity aids in clearing lipid-laden cells from arterial walls .

- Anti-inflammatory Effects : It has been shown to exert protective effects against oxidative stress by promoting endothelial function and reducing inflammation through various signaling pathways .

Detrimental Roles

- Advanced Atherosclerosis : In later stages of atherosclerosis, elevated levels of 13(S)-HODE can contribute to pro-inflammatory processes. This shift is associated with increased apoptosis and plaque instability, raising the risk for myocardial infarction or stroke .

- Lipid Accumulation : Excessive production of 13(S)-HODE has been linked to hepatic steatosis, indicating its role in fat accumulation within liver cells .

Case Studies

Several studies highlight the dual roles of this compound in health:

- Statin Therapy Study :

- Atherosclerosis Progression :

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXYPSUQZUUHPD-XFIJILBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.